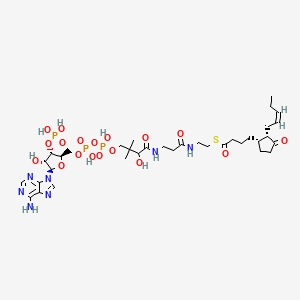

OPC4-CoA

Description

Structure

2D Structure

Properties

Molecular Formula |

C35H56N7O18P3S |

|---|---|

Molecular Weight |

987.8 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |

InChI |

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1 |

InChI Key |

YYUZYSVPFVOYLB-QXQVKYSUSA-N |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: OPC8-CoA Synthesis

OPC8-CoA is synthesized from α-linolenic acid via the lipoxygenase (LOX) pathway in plastids. Linolenic acid is oxidized by LOX to 13-hydroperoxylinolenic acid, which undergoes cyclization by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA). OPDA is transported to peroxisomes, reduced by OPDA reductase (OPR3) to OPC8, and activated to OPC8-CoA by acyl-CoA synthetase (ACS).

Critical Parameters for OPC8-CoA Activation:

β-Oxidation of OPC8-CoA to this compound

Peroxisomal β-oxidation involves four core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.

Stepwise Conversion:

- ACX Catalysis: OPC8-CoA undergoes dehydrogenation to 2-trans-enoyl-CoA, producing H₂O₂.

- Hydration and Dehydrogenation: MFP hydrates enoyl-CoA to 3-hydroxyacyl-CoA, followed by dehydrogenation to 3-ketoacyl-CoA.

- Thiolytic Cleavage: Thiolase removes acetyl-CoA, yielding OPC6-CoA.

- Repetition: Two additional cycles produce this compound.

Enzyme Kinetic Data

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| ACX1 | OPC8-CoA | 18.2 | 4.7 |

| MFP | OPC8-CoA | 22.5 | 3.9 |

| Thiolase | OPC6-CoA | 15.8 | 5.1 |

Data derived from in vitro assays using recombinant Arabidopsis enzymes.

Stable Isotope Labeling for this compound Preparation

The SILEC method enables biosynthetic preparation of isotopically labeled CoA-thioesters, including this compound, by culturing cells with [¹³C₃¹⁵N₁]-pantothenate.

SILEC Protocol Optimization

- Cell Culture: Hepa 1c1c7 murine hepatoma cells are grown in pantothenate-free RPMI 1640 media supplemented with 3 mg/L [¹³C₃¹⁵N₁]-pantothenate and 3% charcoal-stripped FBS.

- Labeling Efficiency: >99% isotopic enrichment achieved after three passages (6–7 days).

- Substrate Treatment: Cells incubated with 5 mM sodium propionate for 24 h to stimulate propionyl-CoA synthesis, a model for short-chain acyl-CoA production.

Key Advantages:

- Generates a library of labeled CoA species in a single system.

- Eliminates need for chemical synthesis of unstable thioesters.

Scaling-Up Labeled this compound

- Harvesting: Cells are sonicated in 10% trichloroacetic acid (TCA) to denature proteins and stabilize CoA-thioesters.

- Extraction: Acid-soluble extracts are centrifuged (15,000 ×g, 10 min), and supernatants stored at −80°C.

Chemical Synthesis of this compound

Chemical synthesis is less common due to the complexity of CoA-thioester formation but remains viable for non-enzymatic studies.

Activation of OPC4 Carboxylic Acid

- Reagents: OPC4 (3-oxo-2-pentenyl-cyclopentane-1-butyric acid), N,N'-dicyclohexylcarbodiimide (DCC), CoA trilithium salt.

- Procedure:

Yield: 32–38% (dependent on purification efficiency).

Analytical Validation of this compound

UPLC-MS/MS Quantification

- Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm).

- Mobile Phase:

- A: 0.1% formic acid in water.

- B: 0.1% formic acid in acetonitrile.

- Gradient: 5% B to 95% B over 10 min, flow rate 0.3 mL/min.

Mass Spectrometer Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray (ESI−) |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | 800 L/h |

| MRM Transition | 893.2 → 408.1 |

Isotope Dilution Analysis

SILEC-generated [¹³C₃¹⁵N₁]-OPC4-CoA serves as an internal standard for absolute quantification. A 1:1 ratio of labeled:unlabeled this compound improves precision (CV < 5%).

Chemical Reactions Analysis

Types of Reactions: OPC4-CoA undergoes various biochemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the β-oxidation cycle, which includes oxidation by acyl-CoA oxidase, hydration and oxidation by multifunctional proteins, and thiolysis by 3-ketoacyl-CoA-thiolase .

Common Reagents and Conditions: The common reagents used in these reactions include acyl-CoA oxidase, multifunctional proteins, and 3-ketoacyl-CoA-thiolase. The conditions typically involve specific pH levels and temperatures that are conducive to enzymatic activity.

Major Products: The major products formed from these reactions include shorter-chain acyl-CoA compounds and ultimately jasmonic acid, which is a crucial signaling molecule in plants .

Scientific Research Applications

Biochemical Significance

OPC4-CoA is involved in the metabolism of fatty acids and is known to participate in the synthesis of various bioactive lipids. Its significance arises from its role as an acyl-CoA derivative, which is crucial for various enzymatic reactions in lipid metabolism.

Research Applications

-

Metabolomics :

- This compound has been utilized in metabolomic studies to understand its role during infections and metabolic disorders. For instance, research has shown that levels of this compound can vary significantly in infected versus uninfected samples, indicating its potential as a biomarker for disease states .

-

Pharmacological Studies :

- The compound has been studied for its potential therapeutic applications. Its involvement in lipid metabolism makes it a candidate for investigating treatments for metabolic diseases such as diabetes and obesity. Studies have indicated that manipulating levels of this compound can influence cell survival and apoptosis pathways in diabetic conditions .

- Neuroprotection :

Case Studies

- Metabolomic Analysis : A study conducted on patient plasma revealed that specific metabolites, including this compound, were significantly enriched during infection phases compared to healthy states. This finding supports the hypothesis that this compound could serve as a metabolic marker for monitoring disease progression .

- Diabetic Cell Regulation : In a controlled study examining the effects of maternal hyperglycemia on phospholipid metabolism, it was found that elevated levels of this compound were associated with disrupted cell survival mechanisms, highlighting its importance in metabolic regulation under pathological conditions .

Data Table: Key Findings Related to this compound

Mechanism of Action

Mechanism: OPC4-CoA exerts its effects through its involvement in the β-oxidation cycle. The compound undergoes a series of enzymatic reactions that lead to the production of jasmonic acid. This process involves the oxidation of this compound by acyl-CoA oxidase, followed by hydration and oxidation by multifunctional proteins, and finally thiolysis by 3-ketoacyl-CoA-thiolase .

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes involved in the β-oxidation cycle. The pathways include the conversion of OPC8-CoA to this compound and ultimately to jasmonic acid, which is a key signaling molecule in plant defense responses .

Comparison with Similar Compounds

- OPC8-CoA

- OPC6-CoA

- Acyl-CoA derivatives involved in fatty acid metabolism

Q & A

Q. How can meta-analysis reconcile variability in this compound’s reported binding affinities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.